3-(3-Chloro-2-nitrophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Chloro-2-nitrophenyl)-2-oxopropanoic acid is a chemical compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a chloro group and a nitro group attached to a benzene ring, along with a keto group on a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 3-chlorophenylacetic acid followed by oxidation. The nitration process introduces a nitro group into the aromatic ring, while the oxidation step converts the intermediate product into the desired oxopropanoic acid. Common reagents used in these reactions include nitric acid for nitration and potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-(3-Amino-2-nitrophenyl)-2-oxopropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2-nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole: A phenylpyrrole derivative with similar structural features.
3-Chloro-4-(2-nitro-3-chlorophenyl)pyrrole: Another phenylpyrrole derivative with comparable properties.
Uniqueness
3-(3-Chloro-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
77158-85-1 |
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Molecular Formula |
C9H6ClNO5 |
Molecular Weight |
243.60 g/mol |
IUPAC Name |
3-(3-chloro-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-3-1-2-5(8(6)11(15)16)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GOCKZCAEISJBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC(=O)C(=O)O |
Origin of Product |
United States |
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